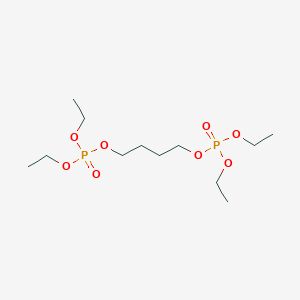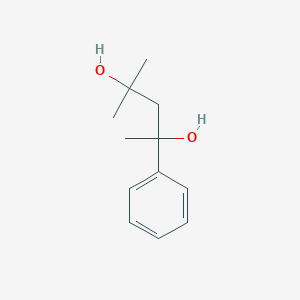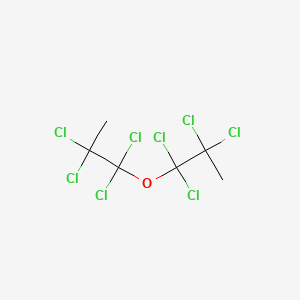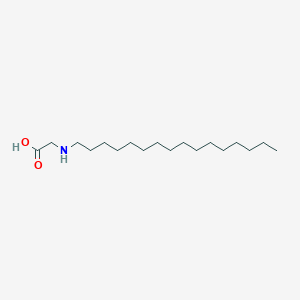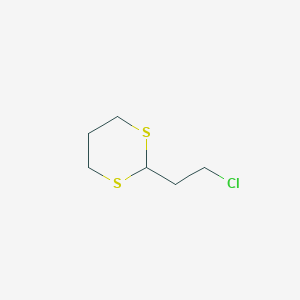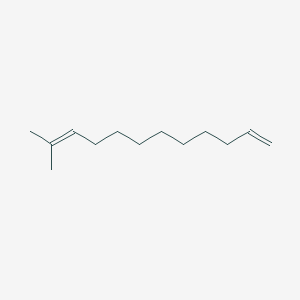
11-Methyldodeca-1,10-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methyldodeca-1,10-diene is an organic compound characterized by its two double bonds and a methyl group attached to the eleventh carbon atom. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The presence of these double bonds makes this compound a versatile molecule in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 11-Methyldodeca-1,10-diene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene structure.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides to produce the diene.
Acyclic Diene Metathesis (ADMET): This polymerization technique is used to prepare acyclic diene monomers by employing catalysts such as molybdenum and tungsten compounds.
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale dehydration and dehydrohalogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions: 11-Methyldodeca-1,10-diene undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form alkanes.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Epoxides and Diols: Formed through oxidation reactions.
Alkanes: Produced via reduction reactions.
Halogenated Derivatives: Result from substitution reactions.
科学的研究の応用
11-Methyldodeca-1,10-diene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Studied for its role in cell signaling and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 11-Methyldodeca-1,10-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl group allow it to participate in a range of chemical reactions, influencing cellular processes and signaling pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to various physiological effects .
類似化合物との比較
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Isoprene: Another diene, used as a monomer in the synthesis of natural rubber.
2-Methyl-1,3-butadiene (Isoprene): Similar in structure but with a different arrangement of double bonds and methyl groups.
Uniqueness of 11-Methyldodeca-1,10-diene: this compound stands out due to its specific arrangement of double bonds and the presence of a methyl group on the eleventh carbon. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications .
特性
CAS番号 |
18625-77-9 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC名 |
11-methyldodeca-1,10-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4,12H,1,5-11H2,2-3H3 |
InChIキー |
KYSNRMGJOYWQQR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCCCCCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


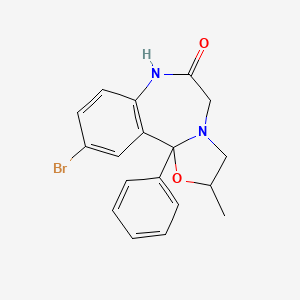
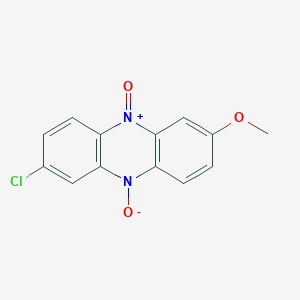

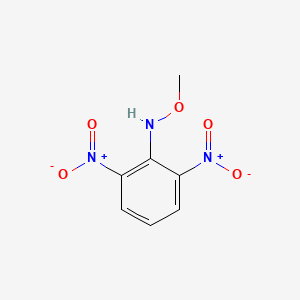
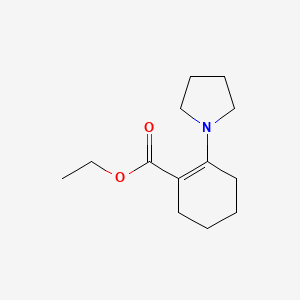
![2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol](/img/structure/B14702956.png)

